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molecular formula C6H2BrClF3N B1288870 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine CAS No. 211122-40-6

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

Cat. No. B1288870
M. Wt: 260.44 g/mol
InChI Key: KPIJBKHHJXXREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07605171B2

Procedure details

A mixture of 1.83 g (7.6 mmol) of 2-hydroxy-3-trifluoromethyl-5-bromopyridine (from Step A) in 15 mL of POCl3 was heated at reflux for 3 h. The mixture was cooled and poured onto 200 g of ice. The resulting mixture was extracted with 200 mL of CH2Cl2. The extract was dried and concentrated. Chromatography on a Biotage 40 M cartridge using hexanes as the eluant afforded 1.11 g of the title compound: 1H NMR (500 MHz, CDCl3) δ 8.14 (d, J=2.0, 1H), 8.64 (d, J=2.0, 1H).
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([Br:12])=[CH:4][N:3]=1.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([Br:12])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
OC1=NC=C(C=C1C(F)(F)F)Br
Name
Quantity
15 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with 200 mL of CH2Cl2
CUSTOM
Type
CUSTOM
Details
The extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1C(F)(F)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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